molecular formula C5H8N4O B1441952 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 914654-93-6

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

货号: B1441952
CAS 编号: 914654-93-6
分子量: 140.14 g/mol
InChI 键: SWOTWEKUILBXMG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry. This compound is part of the triazolopyrazine family, known for its potential therapeutic applications, particularly in the development of pharmaceuticals .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves multiple steps starting from commercially available reagents. One common method involves the following steps :

    Hydrazine Substitution: 2-chloropyrazine is reacted with hydrazine hydrate in ethanol at around 58°C.

    Trifluoroacetyl Group Induction: The intermediate product is then treated with trifluoroacetic anhydride in the presence of chlorobenzene.

    Cyclization and Pyrazine Ring Reduction: The mixture undergoes cyclization and reduction to form the triazolopyrazine ring.

Industrial Production Methods

For industrial production, the synthesis route is optimized to ensure high yield and purity. The process involves:

化学反应分析

Chemical Reactions of 5,6,7,8-Tetrahydro- triazolo[4,3-a]pyrazin-3(2H)-one

5,6,7,8-Tetrahydro- triazolo[4,3-a]pyrazin-3(2H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of the chemical reactions associated with this compound, including synthesis methods, functional group transformations, and biological interactions.

Reaction Conditions

The specific conditions for these reactions often include:

  • Temperature Control : Many reactions require precise temperature management to optimize yields and minimize side reactions.

  • Solvent Selection : Common solvents include ethanol and dimethylformamide (DMF), which facilitate the reaction process.

  • Catalysis : Certain reactions may necessitate catalysts such as palladium or nickel to enhance efficiency.

Functional Group Transformations

The compound's unique structure allows it to participate in various chemical transformations:

  • Hydrogenation : The saturated nature of the tetrahydro component indicates that hydrogenation can occur under specific conditions to introduce additional hydrogen atoms.

  • Acylation and Alkylation : The presence of nitrogen atoms in the ring system enables acylation and alkylation reactions that can modify its pharmacological properties.

Biological Activity and Mechanism of Action

Research indicates that 5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazin-3(2H)-one exhibits significant biological activities:

  • Inhibition of Enzymes : It has been identified as an inhibitor of dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism. This inhibition suggests potential applications in managing diabetes and related metabolic disorders.

  • Antiproliferative Activity : Studies have shown that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines (e.g., A549, MCF-7). For example, certain derivatives demonstrated IC50 values in the low micromolar range against these cell lines.

科学研究应用

5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one has a wide range of scientific research applications:

作用机制

The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism. The compound binds to the active site of the enzyme, preventing its activity and thereby regulating blood glucose levels .

相似化合物的比较

Similar Compounds

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine
  • 7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine

Uniqueness

5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one is unique due to its specific structural features and its ability to act as a versatile building block in medicinal chemistry. Its triazolopyrazine core provides a scaffold for the development of various bioactive compounds .

生物活性

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the triazolo[4,3-a]pyrazine family and features a unique bicyclic structure that contributes to its biological activity. The molecular formula is C6H8N4C_6H_8N_4, with a molecular weight of approximately 168.16 g/mol.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. For instance, compounds derived from this scaffold have shown significant activity against both Gram-positive and Gram-negative bacteria. A notable study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ampicillin .

CompoundMIC (µg/mL) against Staphylococcus aureusMIC (µg/mL) against Escherichia coli
2e3216

These results suggest that modifications at specific sites on the triazolo[4,3-a]pyrazine structure can enhance antibacterial efficacy.

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One investigation demonstrated that certain derivatives could induce apoptosis in human colon cancer cell lines (HCT-116 and HT-29) by activating the mitochondrial apoptotic pathway. Specifically, compound RB7 was found to up-regulate Bax and down-regulate Bcl-2, leading to increased caspase-3 activation and subsequent cell death .

The biological activities of this compound are believed to be mediated through various mechanisms:

  • Antibacterial Mechanism : The interaction of triazolo[4,3-a]pyrazine derivatives with bacterial topoisomerases disrupts DNA replication processes. This mechanism is crucial for the antibacterial action observed in several studies .
  • Anticancer Mechanism : The induction of apoptotic pathways in cancer cells suggests that these compounds may target specific cellular mechanisms involved in cell survival and proliferation .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Cyclization Reactions : Utilizing hydrazine derivatives and appropriate carbonyl compounds to form the triazole ring.
  • Functionalization : Post-synthesis modifications to enhance biological activity through the introduction of substituents at various positions on the ring structure .

Case Studies and Research Findings

Several case studies have been published demonstrating the efficacy of this compound in various biological assays:

  • A study evaluating a series of triazolo[4,3-a]pyrazine derivatives found that structural modifications significantly influenced their antibacterial potency and anticancer activity .
  • Another research article highlighted the use of molecular docking studies to predict interactions between synthesized compounds and target proteins involved in bacterial resistance mechanisms .

常见问题

Q. Basic: What are the common synthetic routes for preparing 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one derivatives?

Answer: A widely used method involves cyclization reactions of hydrazine derivatives with carbonyl-containing precursors. For example, carbonyldiimidazole (CDI) is employed to activate carboxylic acids, which are then reacted with N-aryl/benzyl-3-hydrazinopyrazin-2-ones under reflux conditions (e.g., 24 hours in anhydrous dioxane). The product is isolated via precipitation and recrystallization (DMFA/i-propanol mixtures) . Alternative routes include using phosphorus oxychloride to chlorinate triazolopyrazin-dione intermediates, yielding halogenated derivatives for further functionalization .

Q. Basic: How are structural and regiochemical features of triazolo[4,3-a]pyrazin-3-one derivatives confirmed experimentally?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Infrared (IR) spectroscopy are critical. For instance, ¹H NMR of 2-benzyl-8-chloro-6-(5-methylfuran-2-yl) derivatives shows distinct signals for methyl groups (δ 2.36 ppm), aromatic protons (δ 7.33–7.89 ppm), and furan protons (δ 6.25–6.81 ppm). IR spectra confirm carbonyl stretches (~1716 cm⁻¹) and NH/amine groups (~3473 cm⁻¹). X-ray crystallography or high-resolution mass spectrometry (HRMS) may resolve ambiguous regiochemistry in complex substitutions .

Q. Advanced: How can regioselectivity challenges in N-substitution reactions of the triazolo[4,3-a]pyrazine core be addressed?

Answer: Regioselectivity depends on steric and electronic factors. For example, bulky substituents (e.g., tert-butyl groups) at the 6-position of the pyrazine ring direct electrophilic substitution to the 8-amino position. Computational modeling (DFT) can predict reactive sites, while experimental optimization involves varying reaction temperatures (e.g., 80–120°C) and catalysts (e.g., Pd/C for hydrogenation). TLC monitoring and quenching reactions at intermediate timepoints help track selectivity .

Q. Advanced: What analytical strategies are recommended for detecting and quantifying genotoxic impurities like 7-nitroso derivatives in triazolo[4,3-a]pyrazine-based APIs?

Answer: Ultraperformance liquid chromatography coupled with triple quadrupole mass spectrometry (UPLC-MS/MS) is essential for trace-level detection (≤37 ng/day). A validated method involves using a C18 column with a gradient elution (0.1% formic acid in acetonitrile/water) and multiple reaction monitoring (MRM) for the nitroso impurity (m/z 245→202). Sample preparation includes solid-phase extraction (SPE) to minimize matrix interference .

Q. Advanced: How can contradictory data on the biological activity of structurally similar triazolo[4,3-a]pyrazin-3-one derivatives be resolved?

Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities. For adenosine receptor antagonists, re-evaluate binding assays using standardized protocols (e.g., CHO-K1 cells expressing human A1/A2A receptors). Dose-response curves and Schild analysis confirm potency (e.g., IC₅₀ values). Cross-validate with orthogonal methods like calcium flux assays or in silico docking to assess binding modes .

Q. Advanced: What methodologies optimize the synthesis of 3,7-disubstituted triazolo[4,3-a]pyrazin-8(7H)-ones for structure-activity relationship (SAR) studies?

Answer: Use a modular approach:

Core synthesis : CDI-mediated coupling of diverse carboxylic acids (aryl, heteroaryl) with hydrazinopyrazinones.

Functionalization : Introduce substituents at the 7-position via reductive amination (e.g., benzyl chloride in dioxane) or Suzuki-Miyaura cross-coupling (e.g., 5-methylfuran-2-yl boronic acid).

Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC ensures >95% purity for biological testing .

Q. Advanced: How do reaction conditions influence the formation of byproducts in triazolo[4,3-a]pyrazine synthesis?

Answer: Prolonged heating in phosphorus oxychloride may lead to over-chlorination or ring-opening byproducts. For example, incomplete chlorination of triazolopyrazin-dione intermediates results in residual hydroxyl groups, detectable via LC-MS. Optimize reaction times (monitored by TLC) and stoichiometry (1:5 substrate:POCl₃). Quench excess POCl₃ with ice-water to prevent side reactions .

Q. Advanced: What strategies mitigate oxidative degradation in triazolo[4,3-a]pyrazine derivatives during storage?

Answer: Stabilize sensitive derivatives (e.g., 8-amino-substituted compounds) by:

  • Storing under inert gas (N₂/Ar) at –20°C.
  • Adding antioxidants (e.g., BHT at 0.01% w/v) to solid formulations.
  • Using amber glass vials to block UV-induced radical formation.
    Accelerated stability studies (40°C/75% RH for 6 months) coupled with UPLC-MS identify degradation pathways (e.g., nitroso impurity formation) .

Q. Basic: What spectroscopic techniques differentiate between tautomeric forms of triazolo[4,3-a]pyrazin-3(2H)-one?

Answer: ¹⁵N NMR and IR spectroscopy distinguish tautomers. In the 1H-tautomer, the NH proton resonates at δ 10–12 ppm (¹H NMR), while the 2H-tautomer lacks this signal. IR shows a strong carbonyl stretch (~1700 cm⁻¹) for the lactam form. X-ray crystallography definitively assigns tautomeric states via bond length analysis (C=O vs. C–N distances) .

Q. Advanced: How can computational tools guide the design of triazolo[4,3-a]pyrazine-based kinase inhibitors?

Answer: Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) predict binding affinities to kinase ATP pockets. For example, docking 8-amino-6-aryl derivatives into P38 MAP kinase reveals critical hydrogen bonds with Glu71 and Lys53. Free energy perturbation (FEP) calculations optimize substituent hydrophobicity (e.g., tert-butyl groups) for enhanced target engagement .

属性

IUPAC Name

5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c10-5-8-7-4-3-6-1-2-9(4)5/h6H,1-3H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOTWEKUILBXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NNC2=O)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。